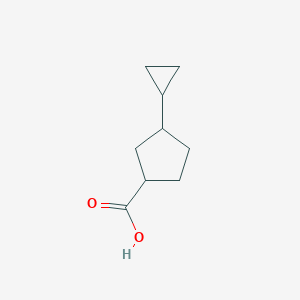

3-Chloroprop-2-en-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated compounds with amine functionalities is a topic of interest in several papers. For instance, a tertiary amine ligand is used in the construction of coordination polymers, which are then applied as catalysts for the synthesis of chloropropene carbonate from CO2 under atmospheric pressure . Another paper describes the synthesis of a chlorophenyl piperazinium chloride via reductive amination . These methods highlight the reactivity of chlorinated precursors with amines and the potential for creating complex structures through such reactions.

Molecular Structure Analysis

The molecular structure of chlorinated amines and related compounds is characterized using various spectroscopic techniques. Single-crystal X-ray diffraction is employed to determine the crystal structure of coordination polymers and a chlorophenyl piperazinium chloride . These analyses provide detailed information on the molecular geometry and electronic properties, which are essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorinated compounds with amines is demonstrated through various reactions. The coordination polymers mentioned earlier serve as catalysts for the synthesis of chloropropene carbonate, indicating the potential of chlorinated amines to participate in carbon dioxide fixation reactions . Additionally, the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with amines results in ring-opening and the formation of new compounds , showcasing the versatility of chlorinated compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amines can be inferred from the studies on related compounds. For example, the coordination polymers exhibit selective sorption for carbon dioxide, which is a significant property for catalytic applications . The thermal stability of amino polymers synthesized from chlorinated precursors is also discussed, indicating high melting temperatures and low weight losses at elevated temperatures . These properties are crucial for the practical use of chlorinated amines in various applications, such as materials science and catalysis.

Aplicaciones Científicas De Investigación

Synthesis of Allylamines

3-Chloroprop-2-en-1-amine hydrochloride is utilized in the synthesis of allylamines. A study demonstrated the iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines to create trans- and cis-allylamines (Shakhmaev, Sunagatullina, & Zorin, 2014).

Alkylation of Amines and Phosphines

In another application, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to give phosphorus-containing allylic amines. This reaction is significant for the formation of compounds with potential biological activity (Gurevich & Tebby, 1995).

Chemical Reactions with Alkylammonium Chlorides

The thermal properties and reactions of primary n-alkylammonium chlorides have been studied, providing insights into the thermodynamics and kinetics of processes involving similar compounds (Błażejowski, 1983).

Formation of Quaternary Salts and Halides

The reactivity of certain amines and alkaloids with chlorinated solvents has been examined. For instance, strychnine and brucine form quaternary salts when extracted with chlorinated solvents, indicating potential chemical transformations involving 3-Chloroprop-2-en-1-amine hydrochloride (Phillipson & Bisset, 1972).

Water Treatment Applications

Poly(allyl amine hydrochloride) polymer hydrogels, which efficiently remove nitrate and phosphate nutrient anions from aquaculture wastewater, demonstrate the application of similar amine hydrochlorides in environmental remediation and water treatment processes (Kioussis, Wheaton, & Kofinas, 2000).

Safety And Hazards

The safety information for 3-Chloroprop-2-en-1-amine hydrochloride indicates that it has some hazards associated with it. The GHS pictogram shows a GHS07 signal, which represents exclamation mark hazard . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWQYYFUCZDP-TYYBGVCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroprop-2-en-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)